![molecular formula C20H16N2O4S B2814020 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 941961-91-7](/img/structure/B2814020.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, also known as BZF-DM-DMB, is a novel compound that has gained increasing attention in scientific research. This compound is a benzamide derivative that exhibits a range of biological activities, making it an attractive target for drug development.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Analgesic Activities
A study focused on the synthesis of benzofuran-thiazol derivatives, demonstrating their antimicrobial and analgesic properties. This research suggests the potential of such compounds in developing new therapeutic agents (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Antimicrobial Activity
Further research on imidazothiazole derivatives of benzofuran highlighted their promising antimicrobial activities, contributing to the search for new antimicrobial agents (S. Shankerrao, Y. Bodke, & S. Santoshkumar, 2017).
Fluorescent Probes
The development of benzofuran-thiazole quinoline derivatives as blue-green fluorescent probes indicates their potential application in material science, especially for designing fluorescent materials (Y. Bodke, S. Shankerrao, & H. N. Harishkumar, 2013).
Synthetic Methodologies
Novel Synthesis Approaches
Research on the synthesis of benzofuran derivatives emphasizes the development of novel methodologies for constructing complex molecules with potential biological activities (D. Kumar & M. Karvekar, 2010).
Metal-Catalyzed Reactions
The synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide highlights the use of metal-catalyzed C-H bond functionalization reactions, showcasing the versatility of benzofuran-thiazole compounds in synthetic organic chemistry (Hamad H. Al Mamari, Nasser Al Awaimri, & Yousuf Al Lawati, 2019).
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-16-8-7-13(10-18(16)25-2)19(23)22-20-21-14(11-27-20)17-9-12-5-3-4-6-15(12)26-17/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZRILXMTZRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
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